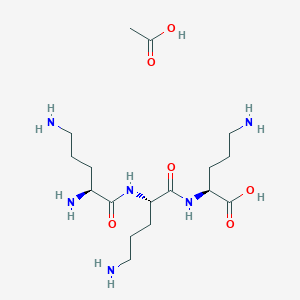

H-Orn-Orn-Orn-OH acetate

Descripción general

Descripción

H-Orn-Orn-Orn-OH acetate, also known as L-Ornithine, L-ornithyl-, is an organic compound and an acidic compound. Its molecules contain alcohol and amine groups, with UV absorption properties . It has certain applications in biochemical research, acting as a component of biomolecules and participating in biological reactions and metabolic processes, such as the synthesis of proteins and peptides .

Molecular Structure Analysis

The molecular formula of this compound is C10H22N4O3 . The structure of this compound is not clearly mentioned in the available literature.Physical And Chemical Properties Analysis

The molar mass of this compound is 246.31. It has a predicted density of 1.195±0.06 g/cm3 and a predicted boiling point of 551.9±50.0 °C .Aplicaciones Científicas De Investigación

Peptide Synthesis and Structural Biology :

- Orn(i-PrCO-Hao), a unique amino acid similar to H-Orn-Orn-Orn-OH acetate, can fold peptides into β-sheet-like structures and interact with them, potentially enhancing protein folding and interaction (Nowick et al., 2002). This property makes it a promising tool for peptide synthesis and in the study of structural biology.

Neurology and Bioenergetics :

- Ornithine and homocitrulline, compounds related to this compound, disrupt brain energy metabolism, potentially contributing to neurological damage in patients with hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome (Viegas et al., 2011); (Viegas et al., 2009).

Environmental Science :

- Electron beam irradiation effectively degrades antibiotic ornidazole, a compound related to this compound, in aqueous solutions, with oxidative species HO radical and direct cleavage of ORN compound playing key roles in the process (Changotra et al., 2020).

Catalysis and Material Science :

- A study on Ni6(OH)2(ORN)6(OCOR)2, a crystalline heteroleptic complex, shows a core structure similar to that of hexanuclear titanium (IV) alkoxide carboxylates, with hexagonal packing of donor atoms (Ilina & Kessler, 2005).

Medical Research :

- L-ornithine and L-ornithine-L-aspartate treatment reduces the clinical grade of encephalopathy and improves EEG activity in hyperammonemia-induced rats, showcasing the therapeutic potential in neurological conditions (Vogels et al., 1997).

Chemistry and Molecular Biology :

- The study of lysine homologues and proline analogs, including ornithine derivatives, reveals their gas-phase acidities and provides insights into their chemical properties (Webb et al., 2012).

Safety and Hazards

The safety information regarding H-Orn-Orn-Orn-OH acetate is currently unclear. When using and handling H-Orn-Orn-Orn-OH, regular laboratory safety practices should be followed, including wearing appropriate personal protective equipment, such as gloves and glasses, and avoiding skin contact and inhalation .

Propiedades

IUPAC Name |

acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N6O4.C2H4O2/c16-7-1-4-10(19)13(22)20-11(5-2-8-17)14(23)21-12(15(24)25)6-3-9-18;1-2(3)4/h10-12H,1-9,16-19H2,(H,20,22)(H,21,23)(H,24,25);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWPIMPBGRVASH-LFELFHSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)O)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)O)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

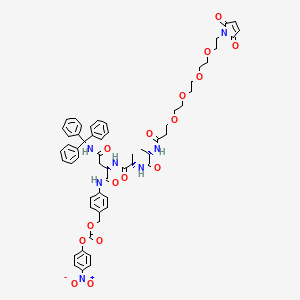

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-bis(iodomethyl)-6-[(E)-2-nitroethenyl]phenol](/img/structure/B8122878.png)

![(1S)-1alpha-(beta-D-Glucopyranosyloxy)-6alpha,7alpha-dihydroxy-7-methyl-1,4aalpha,5,6,7,7aalpha-hexahydrocyclopenta[c]pyran-4-carboxylic acid methyl ester](/img/structure/B8122915.png)